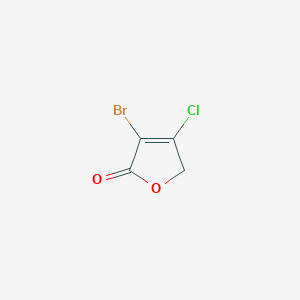
2-(7H-purin-6-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9H-Purin-6-yl)acetohydrazide, also known as 9H-Purine-6-aceticacid, hydrazide, is a compound with the molecular formula C7H8N6O and a molecular weight of 192.1780 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Méthodes De Préparation
The synthesis of 2-(9H-Purin-6-yl)acetohydrazide typically involves the reaction of 9H-purine-6-acetic acid with hydrazine. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-(9H-Purin-6-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(9H-Purin-6-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex purine derivatives.
Biology: This compound is studied for its potential role in biochemical pathways involving purine metabolism.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 2-(9H-Purin-6-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. In the context of its potential anticancer activity, it may inhibit enzymes involved in DNA synthesis and repair, leading to the disruption of cancer cell proliferation . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
2-(9H-Purin-6-yl)acetohydrazide can be compared with other purine derivatives such as:
6-Mercaptopurine: Used as an anticancer and immunosuppressive drug.
Azathioprine: Another immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
What sets 2-(9H-Purin-6-yl)acetohydrazide apart is its unique hydrazide group, which may confer different biochemical properties and potential therapeutic applications.
Propriétés
Numéro CAS |
2228-06-0 |
|---|---|
Formule moléculaire |
C7H8N6O |
Poids moléculaire |
192.18 g/mol |
Nom IUPAC |
2-(7H-purin-6-yl)acetohydrazide |
InChI |
InChI=1S/C7H8N6O/c8-13-5(14)1-4-6-7(11-2-9-4)12-3-10-6/h2-3H,1,8H2,(H,13,14)(H,9,10,11,12) |
Clé InChI |
YAXUERPUBHSCKX-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)CC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl benzo[d][1,3]dioxole-4-carboxylate](/img/structure/B11903001.png)



![Spiro[1,2-dihydroindene-3,2'-1,3-oxathiolane]](/img/structure/B11903024.png)
![8-Methyl-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903029.png)
![2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine](/img/structure/B11903035.png)
![5-Methoxy-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11903041.png)


![7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11903058.png)

![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11903066.png)

